3-(Trifluoromethoxy)-DL-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

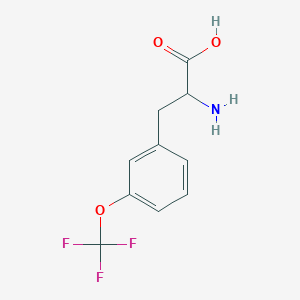

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid is a compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol This compound is a derivative of phenylalanine, an amino acid, and features a trifluoromethoxy group attached to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

化学反应分析

Types of Reactions

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalyst, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

科学研究应用

Pharmaceutical Development

Role as a Building Block

3-(Trifluoromethoxy)-DL-phenylalanine is utilized in the synthesis of novel drugs, especially those targeting neurological disorders. The trifluoromethoxy group enhances the pharmacological properties of peptides, improving their efficacy and stability. This compound is crucial in developing pharmaceuticals that require specific interactions with biological targets.

Case Study: Synthesis of Neuroactive Compounds

Research has demonstrated that incorporating this compound into peptide structures can significantly enhance their binding affinity to neurotransmitter receptors. For instance, studies focusing on neuropeptides have shown improved activity when this compound is included in the peptide sequence, leading to potential therapeutic applications in treating conditions like depression and anxiety disorders.

Biochemical Research

Understanding Protein Interactions

In biochemical studies, this compound serves as a valuable tool for understanding protein interactions and enzyme activities. Its unique structural features allow researchers to investigate metabolic pathways and cellular functions effectively.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Protein Interaction Studies | Used to probe interactions between proteins and ligands |

| Enzyme Activity Assays | Acts as a substrate or inhibitor in enzymatic reactions |

| Metabolic Pathway Analysis | Helps elucidate pathways involving amino acids |

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for creating advanced materials, particularly in coatings and polymers that require enhanced chemical resistance. Its incorporation into material formulations can lead to improved durability and performance under various environmental conditions.

Case Study: Coating Formulations

Recent studies have evaluated the use of this compound in polymer coatings for industrial applications. Results indicate that coatings formulated with this compound exhibit superior resistance to solvents and UV degradation compared to traditional formulations.

Fluorine Chemistry

Modification of Chemical Properties

In fluorine chemistry, the trifluoromethoxy group of this compound plays a significant role in modifying the properties of other compounds. This modification can lead to improved efficacy in various applications, including drug design and agrochemical formulations.

Data Table: Impact of Trifluoromethoxy Group

| Property Enhanced | Effect of Trifluoromethoxy Group |

|---|---|

| Solubility | Increased solubility in organic solvents |

| Stability | Enhanced thermal and chemical stability |

| Biological Activity | Improved interaction with biological targets |

Agrochemical Formulations

Enhancing Pesticide Efficacy

Research indicates that this compound may enhance the effectiveness of agrochemicals by improving their stability and solubility. This application is particularly relevant in developing more efficient pesticides and herbicides.

作用机制

The mechanism of action of 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biochemical pathways and physiological effects .

相似化合物的比较

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid can be compared with other similar compounds, such as:

2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid: This compound features a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical properties and reactivity.

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: This compound has the trifluoromethoxy group attached to a different position on the phenyl ring, which can affect its chemical behavior and applications.

The uniqueness of 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.

生物活性

3-(Trifluoromethoxy)-DL-phenylalanine is an intriguing compound due to its unique structural modifications and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of phenylalanine modified with a trifluoromethoxy group. This modification enhances the compound's lipophilicity and binding affinity, which may contribute to its biological activity. The presence of fluorine atoms can also influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Amination Reactions : The compound interacts with various biological targets through amination reactions, which can lead to the formation of diverse metabolites and products.

- Enzyme Modulation : Research indicates that derivatives of phenylalanine can modulate the activity of enzymes such as human phenylalanine hydroxylase (hPAH), which is crucial for the metabolism of phenylalanine. Stabilizers based on phenylalanine structures have shown promise in enhancing hPAH activity, suggesting a potential therapeutic application for conditions like phenylketonuria (PKU) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenylalanine derivatives, including this compound. In vitro tests against Staphylococcus aureus demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MICs) indicating effective dosages for bacterial inhibition .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(Trifluoromethoxy)-DL-Phe | <32 | Antibacterial |

| Benzylated Precursor | >256 | No activity |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited IC50 values ranging from 1.4 to 6 µM against leukemia and breast carcinoma cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 3.0 |

| MCF-7 (Breast) | 4.5 |

| THP-1 (Monocytic) | >10 |

Case Studies

- Phenylketonuria Treatment : Research has shown that compounds like this compound can stabilize hPAH enzyme activity, presenting a novel approach to treating PKU by potentially restoring metabolic function .

- Antimicrobial Development : A series of derivatives were synthesized and tested for their antibacterial efficacy, leading to the identification of compounds with enhanced activity against resistant strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics due to its lipophilicity. This property is crucial for developing therapeutic agents that require effective bioavailability.

属性

IUPAC Name |

2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONQVYUGGCUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。